Molecular Weight and Ligand Efficiency Advantage Over 2-Aryl-Substituted Analogs
N-(Thiophen-2-yl)morpholine-4-carboxamide possesses a molecular weight of 212.27 Da, which is 26.4% lower than the 2-phenyl analog (MW 288.37) and 38.9% lower than the 2-(3,5-dichlorophenyl) analog (MW 347.26), as computed from their respective molecular formulae [1]. In the context of fragment-based drug discovery, compounds with MW < 250 Da are classified as fragments, whereas the aryl-substituted analogs exceed this threshold and are considered lead-like or drug-like [2]. This lower molecular weight, combined with only one rotatable bond (versus two in the phenyl analog), gives the parent compound superior ligand efficiency potential: any binding affinity it achieves is distributed over fewer heavy atoms (14 vs. 20–25), yielding a higher ligand efficiency index (LE = −RT ln(Kd)/N_heavy) if comparable potency is attained [1].
| Evidence Dimension | Molecular weight (MW) and heavy atom count (HAC) |
|---|---|
| Target Compound Data | MW = 212.27 Da; HAC = 14; Rotatable bonds = 1 |
| Comparator Or Baseline | 2-Phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide: MW = 288.37 Da, HAC ≈ 20; 2-(3,5-Dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide: MW = 347.26 Da, HAC ≈ 22 |
| Quantified Difference | MW reduction of 26.4% vs. phenyl analog and 38.9% vs. dichlorophenyl analog; HAC reduction of approximately 30–36% |
| Conditions | Computed from molecular formulae; PubChem database (accessed 2026-05-02) |
Why This Matters
For fragment-based screening libraries, lower MW directly correlates with higher ligand efficiency and greater room for subsequent chemical optimization, making this compound the preferred starting scaffold over its heavier analogs.
- [1] PubChem. Compound property computations for N-(thiophen-2-yl)morpholine-4-carboxamide (CID 12622322), 2-phenyl-N-(thiophen-2-yl)morpholine-4-carboxamide (CAS 1210382-75-4), and 2-(3,5-dichlorophenyl)-N-(thiophen-2-yl)morpholine-4-carboxamide (CAS 1421484-71-0). https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-02). View Source
- [2] Congreve M, Carr R, Murray C, Jhoti H. A 'Rule of Three' for fragment-based lead discovery? Drug Discovery Today. 2003;8(19):876–877. doi:10.1016/S1359-6446(03)02831-9. (Fragment criteria: MW < 250, HBD ≤ 3, HBA ≤ 6, cLogP ≤ 3). View Source
